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molecular formula C11H12N2O B8705656 (Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile

(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile

Cat. No. B8705656
M. Wt: 188.23 g/mol
InChI Key: KDVPKCGRSDZCKH-UHFFFAOYSA-N
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Patent
US07960419B2

Procedure details

Combine 4-methoxybenzonitrile (50.0 g, 376 mmol), potassium t-butoxide (84.2 g, 752 mmol), propionitrile (62.0 g, 1.130 mmol) and toluene (1,880 mL); and stir for 72 h. Dilute with satd NaHCO3 and extract with EtOAc. Evaporate the organic solution and crystallize from hexane/EtOAc to afford 3-amino-3-(4-methoxyphenyl)-2-methylacrylonitrile. Yield: 35.1%. ES-MS: m/e 189.2 (m+1).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
84.2 g
Type
reactant
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.CC(C)([O-])C.[K+].[C:17](#[N:20])[CH2:18][CH3:19].C1(C)C=CC=CC=1>C([O-])(O)=O.[Na+]>[NH2:8][C:7]([C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[C:18]([CH3:19])[C:17]#[N:20] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
84.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
62 g
Type
reactant
Smiles
C(CC)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
and stir for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
CUSTOM
Type
CUSTOM
Details
Evaporate the organic solution
CUSTOM
Type
CUSTOM
Details
crystallize from hexane/EtOAc

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC(=C(C#N)C)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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